(2,2-Difluoropropyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H8F2N2 |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
2,2-difluoropropylhydrazine |
InChI |
InChI=1S/C3H8F2N2/c1-3(4,5)2-7-6/h7H,2,6H2,1H3 |
InChI Key |
VZSYEVOWFLOHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN)(F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2,2 Difluoropropyl Hydrazine
Fundamental Reactivity of the Hydrazine (B178648) Moiety in a Fluorinated Context
The hydrazine group (-NHNH2) is well-known for its nucleophilic and reducing properties. However, the presence of the strongly electron-withdrawing gem-difluoro group on the adjacent propyl chain significantly modulates these characteristics in (2,2-Difluoropropyl)hydrazine. The fluorine atoms exert a powerful negative inductive effect (-I effect), withdrawing electron density from the nitrogen atoms of the hydrazine moiety. This electronic perturbation has several important consequences for the molecule's fundamental reactivity.
The reduced electron density on the nitrogen atoms diminishes the nucleophilicity of the hydrazine group compared to its non-fluorinated counterparts. This moderation of reactivity can be advantageous in certain synthetic contexts, allowing for more controlled reactions and potentially altering chemoselectivity. While still capable of participating in typical hydrazine reactions such as condensation with carbonyl compounds to form hydrazones, the reaction kinetics may be slower, and more forcing conditions might be required.
Influence of the Gem-Difluoro Group on Reaction Pathways
The gem-difluoro group is a key determinant in directing the reaction pathways of this compound. Its influence extends beyond simply modulating the reactivity of the hydrazine group; it can also open up unique reaction channels that are not accessible to non-fluorinated hydrazines.
One of the most significant effects of the gem-difluoro group is its ability to serve as a leaving group precursor. Under certain reaction conditions, particularly in the presence of a suitable base, β-elimination of fluoride (B91410) can occur, leading to the formation of a highly reactive fluoroalkene intermediate. This pathway is a cornerstone of the synthetic utility of many gem-difluoro compounds, enabling the construction of various fluorinated olefins which are valuable building blocks in medicinal chemistry and materials science. nih.govd-nb.info
The steric bulk of the gem-difluoro group can also play a role in controlling the regioselectivity and stereoselectivity of reactions. The presence of two fluorine atoms creates a sterically hindered environment around the adjacent carbon atom, which can influence the approach of reagents and favor the formation of specific isomers. This steric hindrance, combined with the electronic effects, provides a powerful tool for controlling the outcome of chemical transformations involving this compound.
Redox Chemistry and Electron Transfer Phenomena
The redox behavior of hydrazines is a central aspect of their chemistry, and in this compound, this is intricately linked to the presence of the gem-difluoro group. The electron-withdrawing nature of the fluorine atoms makes the hydrazine moiety more resistant to oxidation compared to alkylhydrazines. This increased oxidation potential can be exploited to achieve selective transformations in the presence of other oxidizable functional groups.
Conversely, the hydrazine moiety can act as a reducing agent, and the specifics of this reactivity are also tuned by the fluorinated substituent. Electron transfer processes involving this compound are of interest for understanding its mechanism of action in various chemical and biological systems. The formation of radical intermediates upon one-electron oxidation or reduction is a possibility that can lead to a diverse array of products. The stability and reactivity of these radical species are significantly influenced by the electronic environment created by the gem-difluoro group.
Investigations into the electrochemical properties of this compound and related fluorinated hydrazines can provide valuable insights into their redox chemistry and help in the design of novel synthetic methodologies that harness their unique electron transfer capabilities.
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for its atom economy and efficiency. In the context of this compound, the C-H bonds on the propyl chain present opportunities for selective modification. The presence of the electronegative fluorine atoms can influence the reactivity of the neighboring C-H bonds, potentially making them more susceptible to certain types of functionalization reactions.
Palladium-catalyzed C-H activation is a prominent method for introducing new functional groups into organic molecules. nih.govd-nb.info The use of directing groups is often crucial for achieving high levels of selectivity in these transformations. The hydrazine moiety in this compound, or a derivative thereof, could potentially serve as a directing group to guide the functionalization of specific C-H bonds within the molecule. For instance, asymmetric C-H functionalization has been achieved using amino acid-derived directing groups, highlighting the potential for chiral induction in such processes. rsc.org
The development of C-H functionalization strategies for this compound would provide a direct route to novel and structurally diverse fluorinated compounds with potential applications in various fields. Research in this area could focus on exploring different transition metal catalysts and directing group strategies to achieve selective C-H functionalization at various positions along the propyl chain.
Nitrogen-Nitrogen (N-N) and Carbon-Nitrogen (C-N) Bond Transformations
The nitrogen-nitrogen (N-N) and carbon-nitrogen (C-N) bonds in this compound are key reactive sites that can undergo a variety of transformations. Cleavage of the N-N bond in hydrazines is a synthetically useful process that can lead to the formation of amines or other nitrogen-containing compounds. This transformation can be achieved using various reagents and catalysts, including certain ruthenium complexes that have been shown to be effective for the cleavage of N-N bonds in aryl hydrazines. umich.edu The electronic properties of the (2,2-Difluoropropyl) group would likely influence the conditions required for N-N bond cleavage in this specific substrate.
Transformations involving the C-N bond can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the hydrazine moiety can be converted into other functional groups, or it can participate in cyclization reactions to form heterocyclic compounds. The unique electronic nature of the C-N bond in this compound, influenced by the adjacent gem-difluoro group, could lead to novel reactivity patterns in these transformations.
The interplay between N-N and C-N bond transformations offers a rich area for synthetic exploration, providing pathways to a wide range of fluorinated molecules from a single starting material.
Studies on Reaction Selectivity and Pathway Control
Controlling the selectivity of chemical reactions is a fundamental goal in organic synthesis. For a molecule with multiple reactive sites like this compound, achieving high levels of chemoselectivity, regioselectivity, and stereoselectivity is crucial for its effective use in synthesis. The gem-difluoro group plays a pivotal role in governing this selectivity.
The electronic and steric effects of the gem-difluoro group can be leveraged to direct reactions to a specific site on the molecule. For instance, in reactions involving the hydrazine moiety, the reduced nucleophilicity can prevent unwanted side reactions and lead to cleaner product formation. In C-H functionalization reactions, the electronic nature of the C-H bonds, as influenced by the fluorine atoms, can determine which bond is preferentially activated.
Furthermore, the choice of reaction conditions, including the catalyst, solvent, and temperature, can have a profound impact on the reaction pathway and the resulting selectivity. For example, in palladium-catalyzed reactions of fluorinated diazoalkanes with indoles, the choice of ligand was found to be critical in determining the outcome of the reaction, leading to either C-H functionalization or cyclopropanation products. nih.govd-nb.info Similar principles of catalyst and ligand control could be applied to reactions involving this compound to steer the reaction towards a desired outcome.
A thorough understanding of the factors that control reaction selectivity is essential for unlocking the full synthetic potential of this compound and for designing efficient and selective routes to valuable fluorinated target molecules.
Spectroscopic Characterization Methodologies for 2,2 Difluoropropyl Hydrazine
Chromatographic Separation Techniques
Chromatographic techniques are essential for assessing the purity and quantifying the amount of (2,2-Difluoropropyl)hydrazine in a sample. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and other chemical compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
Due to the high polarity and poor UV absorbance of small hydrazine (B178648) compounds, direct analysis can be challenging. A common strategy is pre-column derivatization, where the hydrazine is reacted with an aldehyde, such as salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde, to form a hydrazone. rasayanjournal.co.inscribd.com This resulting derivative is more hydrophobic, leading to better retention on a reversed-phase column, and possesses a strong chromophore, enabling sensitive detection by a UV-Vis or Diode-Array Detector (DAD). scribd.comgoogle.com By comparing the peak area of the derivatized analyte to that of a known standard, a precise quantification of this compound can be achieved. The method's accuracy and precision are validated according to ICH guidelines. rasayanjournal.co.in
Table 1: Illustrative HPLC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or DAD at a specified wavelength (e.g., 406 nm) |
| Injection Volume | 5-20 µL |
| Derivatizing Agent | Salicylaldehyde or 2-Hydroxy-1-naphthaldehyde |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller stationary phase particles (typically <2 µm). This enhancement leads to significantly improved resolution, higher sensitivity, and much faster analysis times. The application of UPLC for this compound would follow a similar strategy to HPLC, including the potential need for derivatization. The primary advantage would be a substantial reduction in run time and solvent consumption while achieving superior separation efficiency, allowing for higher throughput analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. Key expected frequencies include:
N-H Stretching: Bands in the region of 3200-3400 cm⁻¹, typical for hydrazine and its derivatives. semanticscholar.org
C-H Stretching: Absorptions just below 3000 cm⁻¹.
N-H Bending (Scissoring): A peak typically found around 1600 cm⁻¹.
C-F Stretching: Very strong and intense absorption bands in the 1000-1200 cm⁻¹ region, which are highly characteristic of fluorinated organic compounds.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, the N-N single bond, which may be weak in the IR spectrum, could produce a more distinct signal in the Raman spectrum. researchgate.net The symmetric C-F stretching vibrations would also be Raman active. Comparing the IR and Raman spectra helps to confirm assignments of vibrational modes based on selection rules. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | IR, Raman |
| C-H Stretch | 2850 - 3000 | IR, Raman |
| N-H Bend | ~1600 | IR |
| C-F Stretch | 1000 - 1200 | IR (Strong), Raman |
| N-N Stretch | 1000 - 1150 | Raman (Stronger) |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
Should this compound be obtainable as a crystalline solid, single-crystal X-ray Diffraction (XRD) would be the definitive method for elucidating its three-dimensional molecular structure in the solid state. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern.
From this pattern, a detailed electron density map of the molecule can be constructed, which allows for the precise determination of:
Atomic coordinates within the crystal lattice.
Exact bond lengths and bond angles.
The molecule's conformation.
Intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety.
This level of structural detail is unparalleled and provides fundamental data that underpins the understanding of the compound's chemical and physical properties.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on the chemical compound This compound .
Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the requested outline, as the primary research data for the specified analyses (Molecular Geometry Optimization, Electronic Structure Analysis, Frontier Molecular Orbital Theory, Electrostatic Potential Surface Analysis, and Reaction Mechanism Elucidation) for this particular compound could not be found.
General computational studies on hydrazine and its other derivatives exist, but providing that information would fall outside the explicit scope of the user's request to focus solely on "this compound".
Computational and Theoretical Chemistry Studies on 2,2 Difluoropropyl Hydrazine
Reaction Mechanism Elucidation via Computational Methods
Solvent Effects in Theoretical Predictions5.3. Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions5.4. Prediction of Spectroscopic Parameters and Comparison with Experimental Data
To provide an article that is both thorough and scientifically sound, published research data on "(2,2-Difluoropropyl)hydrazine" would be necessary.
Advanced Research Applications and Molecular Design Principles Utilizing 2,2 Difluoropropyl Hydrazine Scaffolds
Role as Versatile Precursors in the Synthesis of Complex Fluorinated Molecules
Hydrazine (B178648) and its derivatives are fundamental reagents in organic synthesis, known for their role in constructing nitrogen-containing compounds. nih.govorganic-chemistry.org (2,2-Difluoropropyl)hydrazine serves as a specialized synthon, enabling the direct introduction of a difluoropropyl group, which can significantly influence the biological and physical properties of the resulting molecule.
Pyrazole (B372694) derivatives are a prominent class of heterocyclic compounds with widespread applications in pharmaceuticals and agrochemicals. nih.gov The incorporation of fluorine into the pyrazole scaffold has been shown to enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins. olemiss.edunih.gov The synthesis of fluorinated pyrazoles can be achieved through various methods, including the cyclocondensation of a hydrazine with a suitably functionalized 1,3-dicarbonyl compound or other precursors. nih.govconicet.gov.ar
This compound is an ideal precursor for creating N-substituted pyrazoles where the difluoropropyl moiety is attached to the nitrogen atom of the heterocyclic ring. The reaction typically involves the condensation of this compound with a β-diketone, which proceeds via the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the β-diketone. conicet.gov.ar The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar
Table 1: Synthesis of (2,2-Difluoropropyl)-Substituted Pyrazoles
| Precursor 1: Hydrazine | Precursor 2: Dicarbonyl Compound | Resulting Heterocycle |
|---|---|---|
| This compound | 1,1,1-Trifluoro-2,4-pentanedione | 1-(2,2-Difluoropropyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole |
| This compound | 2,4-Pentanedione | 1-(2,2-Difluoropropyl)-3,5-dimethyl-1H-pyrazole |
| This compound | Dibenzoylmethane | 1-(2,2-Difluoropropyl)-3,5-diphenyl-1H-pyrazole |
Beyond heterocycle synthesis, this compound is a valuable precursor for other classes of fluorinated molecules. Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, are stable intermediates that can be further transformed. nih.gov For instance, cleavage of the C=N bond in a hydrazone derived from this compound can yield fluorinated ketones.
The resulting α-difluoromethyl ketones are of particular interest due to the unique properties conferred by the CF2H group. nih.gov This group reduces the hydrogen bond basicity of the adjacent carbonyl function and increases the electrophilicity of the carbonyl carbon. nih.gov In aqueous solutions, α-difluoromethyl ketones can exist in equilibrium with their hydrated form, which may allow for adaptation to different biological environments. nih.gov This reactivity makes them potential reversible covalent warheads for drug design, capable of forming a reversible bond with target proteins. nih.gov
Furthermore, the hydrazine moiety itself can be derivatized to form a variety of other nitrogen-containing compounds. nih.govresearchgate.net Reductive alkylation or acylation of the remaining N-H group in a this compound derivative can lead to more complex substituted hydrazines and hydrazides, expanding the synthetic utility of this building block. organic-chemistry.org
Strategic Incorporation in Materials Science Research
The introduction of fluorine into organic materials can profoundly alter their electronic and physical properties. This makes fluorine-containing compounds highly valuable in the development of advanced materials for various applications. While the specific use of this compound in materials science is an emerging area, its potential can be inferred from the established principles of fluorine chemistry in organic electronics and photovoltaics.
In organic electronics, the performance of materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is highly dependent on their molecular structure. Fluorination is a common strategy to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. The strong electron-withdrawing nature of fluorine atoms generally lowers these energy levels, which can improve charge injection/extraction efficiency and enhance the material's stability against oxidative degradation. chemscene.com Incorporating a this compound-derived scaffold into a conjugated polymer or small molecule could provide a means to systematically modulate these electronic properties.
In the field of organic photovoltaics (OPVs), the power conversion efficiency is sensitive to the electronic properties of the donor and acceptor materials, as well as the morphology of the bulk heterojunction. Fluorine substitution on the backbone of conjugated polymers has been a highly successful strategy for creating high-performance OPV materials. nih.gov Fluorination can influence intermolecular packing, enhance light absorption, and optimize the energy levels for efficient charge separation. The introduction of a difluoropropyl group via a this compound precursor could offer a novel approach to fine-tuning these properties, potentially leading to materials with improved photovoltaic performance. nih.gov
Design Principles for Modulating Molecular Properties through Fluorine Substitution
The difluoromethyl (CF2H) group possesses a unique combination of steric and electronic properties that distinguish it from methyl (CH3) and trifluoromethyl (CF3) groups. researchgate.netrsc.org Understanding these properties is crucial for the rational design of molecules with desired characteristics.
The CF2H group is considered a lipophilic bioisostere of a hydroxyl (OH), thiol (SH), or amine (NH2) group, but with altered electronic character. researchgate.net One of its most significant features is the ability of its hydrogen atom to act as a hydrogen bond donor. nih.govrsc.org This C-H bond is polarized by the adjacent fluorine atoms, making it sufficiently acidic to engage in hydrogen bonding, which can lead to enhanced binding affinity with biological targets. researchgate.net
Furthermore, the CF2H group can form intramolecular hydrogen bonds (IMHBs), which can lock the conformation of a molecule. nih.gov This conformational restriction can be advantageous in drug design by pre-organizing the molecule for optimal interaction with a receptor, thereby improving potency and selectivity. The replacement of a methyl or trifluoromethyl group with a difluoromethyl group can introduce new, favorable hydrogen bonding interactions within a protein's active site. nih.gov
Table 2: Comparison of Physicochemical Properties of Methyl, Difluoromethyl, and Trifluoromethyl Groups
| Property | -CH3 | -CF2H | -CF3 |
|---|---|---|---|
| Hansch Lipophilicity Parameter (π) | +0.50 | ~+0.46 | +0.88 |
| Hydrogen Bond Donor Capacity | No | Yes (Weak) | No |
| Electronic Effect | Weakly Electron-Donating | Electron-Withdrawing | Strongly Electron-Withdrawing |
| Bioisosteric Replacement | - | -OH, -SH, -NH2 | - |
By leveraging this compound in synthesis, chemists can strategically place the difluoropropyl group to exploit these unique properties, leading to the development of novel molecules with tailored functions in medicine, agriculture, and materials science.
Influence on pKa and Acid-Base Properties
The presence of the gem-difluoro group on the propyl chain of this compound has a profound impact on the basicity of the hydrazine nitrogen atoms. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) significantly reduces the electron density on the nitrogen atoms. This reduction in electron density makes the lone pairs on the nitrogen atoms less available for protonation, thereby lowering the compound's pKa compared to its non-fluorinated analog, propylhydrazine.
The pKa of hydrazine itself is approximately 8.1. wikipedia.org The introduction of an alkyl group, such as a propyl group, would be expected to slightly increase the basicity due to its electron-donating inductive effect. However, the introduction of two fluorine atoms at the 2-position of the propyl group reverses this trend dramatically. The strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the hydrazine moiety.
Table 1: Comparison of Calculated pKa Values
| Compound | Predicted pKa | Effect of Substituent |
|---|---|---|
| Hydrazine | ~8.1 | Reference |
| Propylhydrazine | >8.1 | Electron-donating, increases basicity |
This modulation of basicity is a critical design element in medicinal chemistry. By fine-tuning the pKa of a molecule, researchers can control its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.
Control of Molecular Conformation and Stereoelectronic Effects
The gem-difluoro group in this compound plays a crucial role in dictating the molecule's preferred conformation. The steric bulk of the two fluorine atoms, while not excessively large, influences the rotational barrier around the C-C and C-N bonds. More significantly, stereoelectronic effects, such as the gauche effect, can lead to a preference for specific torsional angles. The gauche effect, in this context, describes the tendency of a molecule to adopt a conformation where the electronegative fluorine atoms are gauche (at a 60° dihedral angle) to the nitrogen lone pairs or other groups.
These conformational constraints can be advantageous in the design of bioactive molecules. By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a target is reduced, potentially leading to higher affinity and selectivity. The difluoroalkyl group can thus be used as a conformational "linchpin" to pre-organize a molecule for optimal interaction with a receptor or enzyme active site.
Modulation of Lipophilicity and Membrane Permeability for Chemical Probes
For this compound, the two fluorine atoms would be expected to increase its logP value compared to propylhydrazine. This enhanced lipophilicity can improve the ability of a chemical probe to cross cell membranes and reach intracellular targets. However, the relationship between fluorination and membrane permeability is not always straightforward. While increased lipophilicity can enhance passive diffusion across lipid bilayers, excessive lipophilicity can lead to poor aqueous solubility and nonspecific binding. Therefore, the (2,2-difluoropropyl) group offers a means to fine-tune a molecule's lipophilicity to achieve the optimal balance for membrane permeability and biological activity.
Table 2: Estimated Lipophilicity (logP) of Related Compounds
| Compound | Estimated logP |
|---|---|
| Hydrazine | -2.07 |
| Propylhydrazine | -0.21 |
Strategies for Enhancing Chemical Stability
The introduction of fluorine can significantly enhance the metabolic stability of a molecule. sigmaaldrich.com The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to enzymatic cleavage. In the context of this compound, the C-F bonds are not directly susceptible to metabolic attack. More importantly, the electron-withdrawing nature of the fluorine atoms can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.
Utility in Mechanistic Chemical Biology Research as Structural Probes
The unique properties of the (2,2-difluoropropyl) group make it a valuable component of structural probes for mechanistic chemical biology research. The fluorine atoms can serve as sensitive reporters for ¹⁹F NMR spectroscopy. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a powerful technique for studying molecular interactions and conformational changes in biological systems. A chemical probe containing the (2,2-difluoropropyl) moiety can be introduced into a biological system, and changes in the ¹⁹F NMR chemical shift can provide information about the probe's local environment, binding events, and conformational dynamics.
Furthermore, the modulated pKa and lipophilicity of this compound-containing probes allow for their targeted delivery to specific cellular compartments or their tailored interaction with particular biomolecules. The hydrazine functionality itself can be used to form covalent linkages with carbonyl-containing biomolecules or to serve as a reactive handle for bioconjugation reactions.
Development of Novel Reagents and Building Blocks for Fine Chemical Synthesis
This compound is a valuable building block for the synthesis of more complex molecules in fine chemical synthesis. sigmaaldrich.com The hydrazine moiety is a versatile functional group that can participate in a wide range of chemical transformations. For example, it can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles, pyridazines, and indazoles, which are common scaffolds in pharmaceuticals and agrochemicals. enamine.net
The presence of the difluoropropyl group imparts the aforementioned desirable properties (modulated basicity, conformational control, metabolic stability) into the final products. The synthesis of complex fluorinated molecules can be challenging, and the use of pre-fluorinated building blocks like this compound simplifies the synthetic route and allows for the late-stage introduction of the fluorinated moiety. sigmaaldrich.com This building block approach is highly efficient and provides access to a diverse range of novel fluorinated compounds with potential applications in various fields of chemistry. sigmaaldrich.commdpi.com Hydrazine derivatives are also instrumental in the synthesis of hydrazones and hydrazides, which are important intermediates in organic synthesis. organic-chemistry.orgorgsyn.orgscholaris.ca
Future Perspectives and Emerging Research Directions in 2,2 Difluoropropyl Hydrazine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of (2,2-Difluoropropyl)hydrazine and its derivatives will undoubtedly focus on principles of green chemistry, aiming for methodologies that are not only efficient in terms of yield but also environmentally benign. Key areas of development are expected to include:
Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems will be crucial. This includes the development of novel transition-metal catalysts for the direct difluorination of propyl-containing precursors and for the formation of the hydrazine (B178648) moiety.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of flow-based methods for the synthesis of this compound could lead to more efficient and reproducible production.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the introduction of fluorine and the formation of the N-N bond could offer highly selective and sustainable synthetic pathways. nih.gov
| Synthetic Approach | Key Advantages | Potential Challenges |
| Catalytic Methods | Reduced waste, higher atom economy, milder reaction conditions. | Catalyst cost and stability, substrate scope limitations. |
| Flow Chemistry | Enhanced safety, better heat and mass transfer, easier scale-up. | Initial setup cost, potential for clogging with solid byproducts. |
| Bio-inspired Synthesis | High selectivity, environmentally friendly conditions. | Enzyme availability and stability, limited substrate scope. |
Exploration of Unconventional Reactivity Manifolds and Transformations
The unique electronic properties conferred by the two fluorine atoms on the propyl chain of this compound are expected to give rise to novel and unconventional reactivity. Future research will likely delve into:
Divergent Reaction Pathways: Investigating how reaction conditions can be tuned to selectively achieve different transformations from the same this compound precursor will be a key area of exploration. acs.org This could lead to the synthesis of a diverse range of fluorinated nitrogen-containing heterocycles.
Radical Chemistry: The C-F bonds in this compound could potentially participate in radical reactions under specific conditions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Asymmetric Catalysis: The development of enantioselective transformations involving this compound will be critical for its application in the synthesis of chiral drugs and agrochemicals.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. nih.govnih.gov These computational tools can accelerate discovery in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties and reactivity of novel this compound derivatives, guiding experimental efforts towards the most promising candidates. eurekalert.orgprinceton.edu
Retrosynthetic Analysis: AI-powered tools can assist in designing efficient synthetic routes to complex molecules containing the this compound moiety, potentially identifying non-intuitive and more effective pathways. biopharmatrend.com
De Novo Design: Generative models can be used to design entirely new molecules incorporating the this compound scaffold with desired properties for specific applications.
| AI/ML Application | Impact on Research | Example |
| Predictive Modeling | Prioritization of synthetic targets. | Predicting the biological activity of novel this compound-containing compounds. |
| Retrosynthetic Analysis | Optimization of synthetic routes. | Identifying a more cost-effective synthesis for a complex pharmaceutical intermediate. |
| De Novo Design | Discovery of novel chemical entities. | Generating new this compound derivatives with potential herbicidal activity. |
Advanced Characterization Techniques for Real-time Reaction Monitoring
A deeper understanding of the reaction mechanisms involving this compound will be facilitated by the application of advanced analytical techniques capable of real-time monitoring. These include:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide valuable information about the formation and consumption of intermediates, helping to elucidate complex reaction pathways. The use of ¹⁹F NMR spectroscopy is particularly powerful for tracking the fate of the fluorinated group. acs.org
Mass Spectrometry: Real-time mass spectrometry techniques can be used to monitor the progress of reactions in flow chemistry systems, allowing for rapid optimization of reaction conditions.
Microfluidic Reactors: Coupling microfluidic reactors with analytical techniques allows for high-throughput screening of reaction conditions and rapid mechanistic investigations.
Synergistic Approaches Combining Experimental and Computational Studies
The most significant advances in this compound chemistry will likely come from a close interplay between experimental and computational approaches. nih.govnih.gov This synergistic relationship will enable a deeper understanding of the compound's fundamental properties and reactivity:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights that can be tested and validated through carefully designed experiments. researchgate.net
Structure-Property Relationships: Computational modeling can help to establish clear relationships between the structure of this compound derivatives and their physical, chemical, and biological properties.
Rational Design: The insights gained from computational studies can guide the rational design of new experiments, leading to a more efficient and targeted exploration of the chemical space around this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
